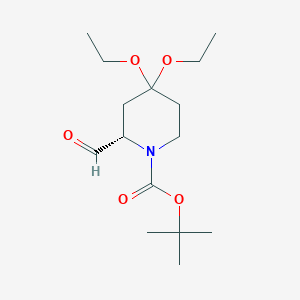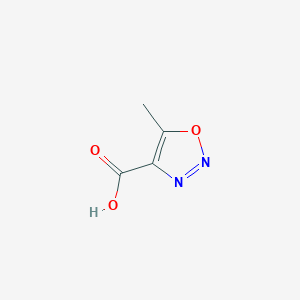
4-己基苯胺
描述
4-Hexylaniline, also known as p-Hexylaniline or Benzenamine, 4-hexyl-, is an organic compound with the molecular formula C12H19N. It is a derivative of aniline where a hexyl group is attached to the para position of the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties .
科学研究应用
4-Hexylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of Schiff base ligands.
Biology: Employed in the study of mesomorphic properties of imine compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the fabrication of reverse-phase ion-exchange materials for liquid chromatography.
作用机制
Target of Action
It is known that 4-hexylaniline can react with certain compounds to form new substances . For instance, it reacts with isatin (1H-indole-2,3-dione) to form a Schiff base ligand .
Mode of Action
It is known that 4-hexylaniline can participate in chemical reactions to form new compounds . For example, it reacts with isatin to form a Schiff base ligand . This suggests that 4-Hexylaniline can interact with its targets through chemical reactions, leading to the formation of new substances.
Biochemical Pathways
The formation of a schiff base ligand from the reaction of 4-hexylaniline with isatin suggests that it may be involved in pathways related to the synthesis of these types of ligands .
Result of Action
The ability of 4-hexylaniline to react with isatin to form a schiff base ligand suggests that it may have a role in the synthesis of these types of compounds .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hexylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with hexyl halides under basic conditions. Another method includes the reduction of 4-nitrohexylbenzene using hydrogen in the presence of a catalyst .
Industrial Production Methods: In industrial settings, 4-Hexylaniline is often produced by the catalytic hydrogenation of 4-nitrohexylbenzene. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum to reduce the nitro group to an amine .
化学反应分析
Types of Reactions: 4-Hexylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form 4-Hexylaniline.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: 4-Hexylaniline from nitro precursors.
Substitution: Halogenated derivatives of 4-Hexylaniline.
相似化合物的比较
- 4-Octylaniline
- 4-Butylaniline
- 4-Hexadecylaniline
- 4-Dodecylaniline
- 4-Pentylaniline
Comparison: 4-Hexylaniline is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter-chain analogs like 4-Butylaniline, 4-Hexylaniline exhibits different solubility and reactivity profiles. Longer-chain analogs like 4-Hexadecylaniline have higher molecular weights and different melting and boiling points .
属性
IUPAC Name |
4-hexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEMTTZEBOCJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040708 | |
| Record name | 4-Hexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33228-45-4 | |
| Record name | 4-Hexylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33228-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3C0879ZGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 4-hexylaniline?
A1: 4-Hexylaniline is an organic compound with a molecular formula of C12H19N. While its exact molecular weight isn't specified in the provided abstracts, it can be calculated as 177.3 g/mol. Structurally, it consists of a benzene ring substituted with a hexyl group at the para position and an amine group. Detailed spectroscopic data, including 1H NMR and 13C NMR shifts, is available for a related compound, 4-carboxybenzylidene-4′-hexylaniline [].
Q2: Are there any computational studies exploring the behavior of 4-hexylaniline and its derivatives?
A3: Yes, computational chemistry has been employed to understand the behavior of 4-hexylaniline derivatives. For example, N-(4-n-heptyloxybenzylidine)-4-hexylaniline (7O.6), a derivative of 4-hexylaniline, has been studied using computational methods like CNDO/2 and the modified Rayleigh-Schrödinger perturbation method [, ]. These studies focused on understanding the configurational preferences, molecular interactions, and smectogenic behavior of the molecule.
Q3: Does 4-hexylaniline have any applications in the separation of precious metals?
A4: Recent research highlights the potential of 4-hexylaniline in the selective separation of rhodium (Rh) from solutions containing other platinum group metals like palladium (Pd) and platinum (Pt) []. In acidic solutions, 4-hexylaniline acts as a precipitant, selectively forming a stable ion-pair complex with Rh. This selectivity is attributed to the unique stability of the [RhCl6]3-/anilinium/chloride complex formed [].
Q4: What analytical methods are commonly employed to study 4-hexylaniline and its derivatives?
A5: Gas chromatography, particularly capillary gas chromatography, has been successfully used to analyze the purity of 4-hexylaniline []. This method allows for the detection and quantification of impurities present in the compound, demonstrating its effectiveness in quality control procedures.
Q5: Has 4-hexylaniline been investigated for use in drug delivery systems?
A6: While not directly used as a drug itself, 4-hexylaniline's impact on membrane permeability has been investigated in the context of scaffolded vesicles, a potential drug delivery system []. The research explored how incorporating 4-hexylaniline into the lipid membrane of these vesicles influenced their permeability at various pH levels []. This suggests potential applications for controlled release or targeted delivery strategies.
Q6: Are there any known applications of 4-hexylaniline in the petroleum industry?
A7: Research indicates potential applications for 4-hexylaniline derivatives in the petroleum industry. Specifically, ionic liquids synthesized using 4-hexylaniline have shown promise as demulsifiers for treating crude oil emulsions []. These emulsions, often problematic in oil production, can be destabilized and separated using these tailored ionic liquids, highlighting a potential industrial application for 4-hexylaniline derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)




![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)





